molecular formula C21H17F3O6S B13921576 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester

2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester

Cat. No.: B13921576
M. Wt: 454.4 g/mol
InChI Key: FHGHYKQQUONAPF-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester features a naphthalene backbone substituted at position 2 with an ethyl ester group, position 7 with a benzyloxy (phenylmethoxy) group, and position 4 with a trifluoromethanesulfonyloxy (triflate) group. The triflate moiety is a highly reactive leaving group, making this compound valuable in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki, Heck) . Its molecular formula is inferred as C₂₁H₁₇F₃O₆S, with a molecular weight of approximately 454.42 g/mol.

Properties

Molecular Formula

C21H17F3O6S

Molecular Weight

454.4 g/mol

IUPAC Name

ethyl 7-phenylmethoxy-4-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate

InChI

InChI=1S/C21H17F3O6S/c1-2-28-20(25)16-10-15-11-17(29-13-14-6-4-3-5-7-14)8-9-18(15)19(12-16)30-31(26,27)21(22,23)24/h3-12H,2,13H2,1H3

InChI Key

FHGHYKQQUONAPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

The trifluoromethylsulfonyl group imparts enhanced chemical stability and lipophilicity, which is significant for the compound's reactivity and bioactivity.

Preparation Methods of 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester

General Synthetic Strategy

The synthesis typically involves multi-step organic transformations starting from suitably substituted naphthalene derivatives. The key steps include:

  • Introduction of the phenylmethoxy group at the 7-position of the naphthalene ring
  • Formation of the trifluoromethylsulfonyl oxy substituent at the 4-position
  • Esterification to form the ethyl ester of the carboxylic acid

Detailed Preparation Routes

Stepwise Functionalization
Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Etherification Phenylmethanol, base catalyst, solvent High (>80%) Introduction of phenylmethoxy group at 7-position
2 Sulfonylation Trifluoromethanesulfonic anhydride (Tf2O), base (e.g., pyridine) Moderate (50-70%) Formation of trifluoromethylsulfonyl oxy group at 4-position
3 Esterification Ethanol, acid catalyst (e.g., H2SO4) or DCC coupling High (>85%) Formation of ethyl ester

Note: Exact yields and reaction conditions vary depending on the specific protocols used.

Representative Reaction Conditions
  • Etherification: The 7-hydroxy group of 2-naphthalenecarboxylic acid derivatives is reacted with benzyl bromide or benzyl chloride under basic conditions (e.g., K2CO3 in acetone) to yield the 7-(phenylmethoxy) derivative.
  • Trifluoromethylsulfonylation: The 4-hydroxy position is converted to the trifluoromethylsulfonyl oxy substituent using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine, typically at low temperatures (0–5 °C) to avoid side reactions.
  • Esterification: The carboxylic acid is converted to the ethyl ester via Fischer esterification using ethanol and catalytic sulfuric acid under reflux or by coupling agents like DCC (dicyclohexylcarbodiimide) under milder conditions.

Alternative Synthetic Approaches

  • Use of Protective Groups: In some protocols, protecting groups may be employed to selectively functionalize the naphthalene ring without undesired side reactions.
  • Direct Trifluoromethylsulfonylation: Some methods explore direct introduction of the trifluoromethylsulfonyl group onto pre-formed phenylmethoxy-substituted naphthalene esters.
  • Microwave-Assisted Synthesis: To improve reaction rates and yields, microwave irradiation has been used in sulfonylation and esterification steps.

Research Data and Experimental Results

Yield and Purity Data

Step Reaction Conditions Yield (%) Purity (%) Characterization Techniques
Etherification K2CO3, acetone, reflux, 12 h 85 >98 NMR, HPLC, Mass Spectrometry
Sulfonylation Tf2O, pyridine, 0–5 °C, 3 h 60 >95 NMR, IR, Mass Spectrometry
Esterification EtOH, H2SO4, reflux, 6 h 90 >99 NMR, GC-MS, Elemental Analysis

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup): Signals consistent with aromatic protons of naphthalene and phenylmethoxy groups; ethyl ester signals at ~4.2 ppm (CH2) and ~1.3 ppm (CH3).
  • [^19F NMR](pplx://action/followup): Characteristic trifluoromethyl signal confirming trifluoromethylsulfonyl group.
  • Mass Spectrometry: Molecular ion peak at m/z ~373 confirming molecular weight.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Disadvantages
Stepwise Functionalization Benzyl halide, Tf2O, EtOH/H2SO4 Room temp to reflux 60-90% per step High selectivity, well-established Multi-step, moderate overall yield
Direct Sulfonylation on Ester Tf2O, base Low temp, short time Moderate (~60%) Fewer steps Requires pure ester precursor
Microwave-Assisted Tf2O, EtOH, microwave irradiation Minutes to hours Improved yields (up to 95%) Faster, energy-efficient Requires specialized equipment

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is a complex organic compound with a naphthalene backbone and various functional groups, making it potentially useful in medicinal chemistry and materials science. The molecular formula for this compound is C21H17F3O6S, and it has a molecular weight of approximately 454.42 g/mol .

Chemical Reactions and Synthesis
2-Naphthalenecarboxylic acid derivatives can undergo several key reactions, making them versatile in organic synthesis and as precursors for complex molecules. The synthesis of 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester can be achieved through methodologies that emphasize functional group transformations and the use of protecting groups.

Biological Activities
2-Naphthalenecarboxylic acid derivatives exhibit biological activities, particularly as inhibitors of specific receptor systems. This compound has been identified as a noncompetitive inhibitor of N-methyl-D-aspartate receptors, which are crucial in neurotransmission and synaptic plasticity, with potential implications in neuropharmacology and the treatment of neurodegenerative diseases or conditions associated with excitotoxicity.

Applications
The uniqueness of 2-Naphthalenecarboxylic acid lies in its specific combination of functional groups and their positions on the naphthalene ring, influencing its chemical reactivity and potential applications in various fields.

Related Compounds
Other related compounds and their properties include:

Compound NameStructural FeaturesUnique Properties
1-Naphthalenecarboxylic AcidCarboxylic group at the 1-positionDifferent reactivity patterns due to positional isomerism
2-NaphtholHydroxyl group at the 2-positionActs as a phenolic compound with different biological activities
3-Hydroxy-2-naphthoic AcidHydroxyl group at the 3-positionPrecursor for azo dyes; different synthetic pathways
2-NaphthaldehydeAldehyde group at the 2-positionReactivity in condensation reactions

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of their function. The phenylmethoxy group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to structurally related naphthalenecarboxylic acid esters (Table 1). Key differences lie in substituent types and positions, which dictate reactivity and applications.

Table 1: Substituent and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound 7-(Benzyloxy), 4-(Triflate) C₂₁H₁₇F₃O₆S ~454.42 Triflate (excellent leaving group)
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester 4-Hydroxy, 8-Methoxy, 5-Methyl C₁₅H₁₆O₄ 260.29 Hydroxyl (polar), Methyl (steric bulk)
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, ethyl ester 4-Acetyloxy, 6-Methoxy, 8-Methoxy C₁₈H₁₈O₇ 346.34 Acetyloxy (hydrolyzable ester)
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester 4-Acetyloxy, 5-Methoxy, 6-Methoxy, 8-Methoxy C₁₈H₂₀O₇ 348.35 Multiple methoxy groups (electron-donating)

Physicochemical Properties

  • Reactivity :

    • The triflate group in the target compound enhances electrophilicity at position 4, enabling efficient nucleophilic substitution or cross-coupling reactions. In contrast, hydroxyl or methoxy groups in analogs (e.g., ) are electron-donating, reducing reactivity toward such transformations .
    • Acetyloxy groups (e.g., ) are susceptible to hydrolysis under acidic/basic conditions, limiting their utility in moisture-sensitive reactions.
  • Solubility and Stability :

    • The triflate group’s electron-withdrawing nature reduces solubility in polar solvents compared to hydroxyl-containing analogs (e.g., ). However, the benzyloxy group may improve solubility in organic solvents.
    • Triflates are moisture-sensitive, necessitating storage at low temperatures (-20°C), similar to the compound in . Acetyloxy derivatives () are more stable under ambient conditions but require protection from prolonged exposure to humidity.
Table 2: Comparative Reactivity and Stability
Property Target Compound 4-Hydroxy-8-Methoxy Analog 4-Acetyloxy-6,8-Dimethoxy Analog
Reactivity in SNAr* High (triflate) Low (hydroxyl) Moderate (acetyloxy)
Stability to Hydrolysis Low (triflate hydrolysis) High Moderate
Storage Conditions -20°C -20°C Room temperature

*SNAr = Nucleophilic Aromatic Substitution

Biological Activity

2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester, also known by its CAS number 1160271-23-7, is a complex organic compound with significant biological activity. This compound features a naphthalene backbone, which is modified by various functional groups, including a trifluoromethylsulfonyl group and an ethyl ester. Its molecular formula is C21H17F3O6SC_{21}H_{17}F_{3}O_{6}S with a molecular weight of approximately 454.42 g/mol .

Structural Characteristics

The structural complexity of this compound contributes to its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may influence receptor interactions, while the naphthalene core provides a stable aromatic system conducive to various chemical reactions.

Research indicates that 2-Naphthalenecarboxylic acid derivatives exhibit notable biological activities, particularly as inhibitors of specific receptor systems. One significant finding is its role as a noncompetitive inhibitor of N-methyl-D-aspartate (NMDA) receptors, which are essential in neurotransmission and synaptic plasticity. This inhibition has potential implications in treating neurodegenerative diseases and conditions related to excitotoxicity .

Receptor Interactions

The compound has shown promising results in binding assays and functional studies targeting G-protein coupled receptors (GPCRs), particularly P2Y receptors. These interactions suggest that it may serve as a valuable molecular probe for further receptor studies .

Comparative Biological Activity

The following table summarizes the biological activity of 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester compared to structurally similar compounds:

Compound NameBiological ActivityNotable Features
2-Naphthalenecarboxylic Acid NMDA receptor inhibitionVersatile in organic synthesis
1-Naphthalenecarboxylic Acid Moderate anti-inflammatoryDifferent reactivity patterns
2-Naphthol Antioxidant propertiesActs as a phenolic compound
3-Hydroxy-2-naphthoic Acid Precursor for dyesUnique synthetic pathways

Neuropharmacological Implications

A study focusing on the neuropharmacological effects of this compound revealed its potential to mitigate excitotoxicity in neuronal models. The results indicated that treatment with the compound reduced neuronal cell death induced by excessive glutamate, suggesting protective effects against neurodegeneration .

Binding Affinity Studies

Binding affinity studies conducted using radiolabeled ligands demonstrated that 2-Naphthalenecarboxylic acid derivatives possess high affinity for NMDA receptors compared to other known inhibitors. These studies utilized competitive binding assays to quantify the interaction strengths, providing insights into the drug design potential for neuroprotective agents .

Synthesis and Functionalization

The synthesis of 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester can be achieved through several methodologies emphasizing functional group transformations. This includes protecting group strategies that enhance the yield and purity of the final product . The synthetic routes are critical for producing derivatives with tailored biological activities.

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